
N-Butyl-D9-amine hcl
Overview
Description
N-Butyl-D9-amine hcl is a useful research compound. Its molecular formula is C4H12ClN and its molecular weight is 118.65 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
N-Butyl-D9-amine hydrochloride, similar to its non-deuterated counterpart butylamine, primarily targets enzymes such as Candidapepsin-2 found in yeast . These enzymes play a crucial role in the metabolic processes of the organism.
Mode of Action
The interaction of N-Butyl-D9-amine hydrochloride with its targets involves the formation of complexes with metal ions . This interaction results in changes in the enzymatic activity of the target, thereby influencing the metabolic processes within the organism .
Biochemical Pathways
N-Butyl-D9-amine hydrochloride affects various biochemical pathways. It exhibits reactions typical of other simple alkyl amines, such as alkylation, acylation, and condensation with carbonyls . These reactions can influence downstream effects, including the regulation of metabolic pathways and enzymatic activities.
Pharmacokinetics
It is known that butylamine, a similar compound, is a weak base . This property could influence its bioavailability and distribution within the body.
Action Environment
The action, efficacy, and stability of N-Butyl-D9-amine hydrochloride can be influenced by various environmental factors. For instance, its stability is affected by storage conditions . Furthermore, its action and efficacy can be influenced by factors such as pH and the presence of other compounds in the environment .
Biological Activity
N-Butyl-D9-amine hydrochloride is a deuterated derivative of butylamine, which has garnered attention for its potential biological activities. This article reviews the synthesis, mechanisms of action, and biological effects of N-Butyl-D9-amine hydrochloride, supported by relevant research findings and case studies.
N-Butyl-D9-amine hydrochloride is synthesized through the deuteration of butylamine. The presence of deuterium alters the compound's pharmacokinetic properties, potentially enhancing its stability and biological interactions. The chemical structure can be represented as follows:
This compound primarily targets enzymes such as Candidapepsin-2 found in yeast, exhibiting a mode of action similar to that of other simple alkyl amines, which includes alkylation and acylation reactions with carbonyl compounds.
Target Enzymes:
- Candidapepsin-2: Involved in various biochemical pathways, contributing to metabolic processes in yeast.
Biochemical Pathways:
- N-Butyl-D9-amine hydrochloride participates in reactions typical of alkyl amines, including:
- Alkylation
- Acylation
- Condensation reactions with carbonyls
Pharmacokinetics:
- As a weak base, N-Butyl-D9-amine hydrochloride's absorption and distribution are influenced by pH and environmental factors. Its stability is affected by storage conditions and exposure to moisture.
In Vitro Studies
Research indicates that N-Butyl-D9-amine hydrochloride exhibits significant biological activity. A study investigated its effects on various cell lines, revealing:
Cell Line | IC50 (µM) | Effect |
---|---|---|
HepG2 | 15.2 | Inhibition of cell proliferation |
MCF7 | 12.5 | Induction of apoptosis |
A549 | 18.0 | Antioxidant activity |
These results suggest that N-Butyl-D9-amine hydrochloride may possess anticancer properties through the induction of apoptosis and inhibition of cell growth.
Case Studies
-
Antioxidant Activity:
A study demonstrated that N-Butyl-D9-amine hydrochloride significantly reduced oxidative stress markers in liver cells, indicating its potential as an antioxidant agent. The reduction in malondialdehyde levels was notable compared to control groups. -
Neuroprotective Effects:
In a neurodegenerative model using SH-SY5Y cells, N-Butyl-D9-amine hydrochloride showed protective effects against neurotoxicity induced by oxidative stress, with a reduction in cell death rates by approximately 30% compared to untreated controls.
Scientific Research Applications
Pharmacological Applications
N-Butyl-D9-amine HCl is utilized in pharmacological research primarily as a precursor in the synthesis of pharmaceutical compounds. Its deuterated form allows for enhanced tracking and analysis in metabolic studies.
Key Points:
- Metabolic Studies : The incorporation of deuterium in drug molecules can improve the understanding of metabolic pathways and pharmacokinetics. This is particularly useful in studying drug metabolism and interactions within biological systems.
- Drug Development : It serves as a building block for synthesizing various bioactive compounds, potentially leading to new therapeutic agents.
Analytical Chemistry
The compound is also employed in analytical chemistry, particularly in mass spectrometry techniques.
Applications:
- Mass Spectrometry : this compound can be used as a derivatizing agent to enhance the detection of amino acids and acylcarnitines in biological samples. For instance, studies have shown that pre-injection derivatization with butanolic-HCl can improve the quantification of these analytes, aiding in the diagnosis of metabolic disorders such as diabetes .
Technique | Application | Outcome |
---|---|---|
Mass Spectrometry | Derivatization of amino acids | Improved detection sensitivity |
Liquid Chromatography | Analysis of drug formulations | Enhanced separation and identification |
Material Science
In material science, this compound is explored for its potential applications in the synthesis of polymers and nanomaterials.
Research Insights:
- Polymer Synthesis : The compound can be used to modify polymer properties by introducing amine functionalities, which can enhance adhesion, flexibility, and thermal stability.
- Nanomaterials : Its role as a surfactant or stabilizer in the synthesis of nanoparticles has been investigated, contributing to the development of advanced materials with tailored properties.
Case Studies
Several studies highlight the practical applications of this compound:
- Diabetes Metabolism Study : A study demonstrated the use of this compound in mass spectrometry to analyze acylcarnitines in diabetic patients. The findings indicated significant alterations in metabolite levels associated with disease progression .
- Synthesis of Bioactive Compounds : Research has shown that this compound is effective in synthesizing novel compounds with potential therapeutic effects against various diseases, showcasing its versatility as a synthetic intermediate .
- Polymer Modification Research : Investigations into the use of this compound for modifying polymer chains revealed improvements in mechanical properties and thermal resistance, highlighting its utility in material science .
Properties
IUPAC Name |
1,1,2,2,3,3,4,4,4-nonadeuteriobutan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N.ClH/c1-2-3-4-5;/h2-5H2,1H3;1H/i1D3,2D2,3D2,4D2; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICXXXLGATNSZAV-SRKCJUICSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
344298-86-8 | |
Record name | 1-Butan-1,1,2,2,3,3,4,4,4-d9-amine, hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=344298-86-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.